molecular formula C7H4F5NO2S B6188305 2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 2639413-90-2

2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B6188305
CAS RN: 2639413-90-2
M. Wt: 261.2
InChI Key:
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Description

“2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a reagent in the synthesis of difluorocarbenes and difluorocyclopropanes .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, a mixture of four fluorinated compounds and deionized water is added to a flask equipped with a magnetic stirrer under nitrogen protection . The mixture is cooled with an ice bath for 2 hours . After the addition is complete, the reaction mixture is gradually heated to room temperature and stirred overnight .


Chemical Reactions Analysis

This compound is used as a difluorocarbene source for the difluoromethylation of phenolic hydroxyl groups . It is also used in the synthesis of difluorocarbenes and difluorocyclopropanes .


Physical And Chemical Properties Analysis

This compound appears as a transparent colorless to yellow liquid . It has a density of 1.509g/mL at 25°C .

Safety and Hazards

Firefighters should wear self-contained breathing apparatus and full protective clothing when dealing with this compound . Containers in the fire area should be moved to an open area if possible . It’s also important to isolate the accident site and prohibit unrelated personnel from entering .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid involves the synthesis of the intermediate 5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, which is then reacted with difluoroacetic acid to yield the final product.", "Starting Materials": [ "2-amino-5-methylthiazole", "trifluoroacetic anhydride", "sodium bicarbonate", "acetic anhydride", "sodium hydroxide", "dichloromethane", "diethyl ether", "hydrochloric acid", "sodium chloride", "sodium sulfate", "difluoroacetic acid" ], "Reaction": [ "1. 2-amino-5-methylthiazole is reacted with trifluoroacetic anhydride in the presence of sodium bicarbonate to yield 5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.", "2. The intermediate is then reacted with acetic anhydride and sodium hydroxide to form the corresponding acetic acid derivative.", "3. The product is extracted with dichloromethane and washed with water, then dried over sodium sulfate.", "4. Difluoroacetic acid is added to the dried product and the mixture is heated under reflux for several hours.", "5. The reaction mixture is cooled and the product is extracted with diethyl ether.", "6. The organic layer is washed with hydrochloric acid, then with water, and dried over sodium sulfate.", "7. The product is purified by recrystallization from a suitable solvent." ] }

CAS RN

2639413-90-2

Molecular Formula

C7H4F5NO2S

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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